7-Fluoro-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
7-fluoro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) |
InChI Key |
HQDGKIOXBQSWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1F)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 3h Imidazo 4,5 B Pyridine and Its Analogs
De Novo Synthesis Approaches to the Imidazo[4,5-b]pyridine Scaffold
The construction of the imidazo[4,5-b]pyridine core is a critical step in the synthesis of 7-Fluoro-3H-imidazo[4,5-b]pyridine. Various strategies have been developed to assemble this bicyclic system, often starting from appropriately substituted pyridine (B92270) precursors.
Cyclocondensation Reactions Involving Pyridinediamines and Electrophilic Carbon Units
A classical and widely employed method for the synthesis of the imidazo[4,5-b]pyridine scaffold is the cyclocondensation of a pyridinediamine with a one-carbon electrophilic unit. nih.govmdpi.com This approach typically involves the reaction of a 2,3-diaminopyridine (B105623) derivative with reagents such as carboxylic acids, aldehydes, or their derivatives.
The reaction of 2,3-diaminopyridine with various carboxylic acids or their functional derivatives in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures is a common strategy. nih.govmdpi.com This method is straightforward and generally provides good yields of the corresponding 2-substituted imidazo[4,5-b]pyridines. nih.gov For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%) through an air-oxidative cyclocondensation. nih.gov
Another variation involves the reaction of diaminopyridines with triazole aldehydes, which has been shown to produce substituted 2-(1,2,4-triazol-3-yl)imidazopyridines in good yields (37%–71%). nih.gov The choice of the one-carbon unit allows for the direct introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine ring.
Table 1: Examples of Cyclocondensation Reactions
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine, Substituted aryl aldehydes | Water, thermal | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83-87 | nih.gov |
| Diaminopyridines, Triazole aldehydes | - | Substituted 2-(1,2,4-triazol-3-yl)imidazopyridines | 37-71 | nih.gov |
| 2,3-Diaminopyridine, Carboxylic acid | Polyphosphoric acid, heat | 2-Substituted-3H-imidazo[4,5-b]pyridines | ~75 | nih.gov |
Palladium-Catalyzed Amide Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of imidazo[4,5-b]pyridines, particularly for introducing substituents at the N1-position. acs.orgorganic-chemistry.orgnih.gov This methodology addresses the challenge of controlling regioselectivity, which can be difficult with traditional cyclocondensation methods. acs.org
A notable approach involves the palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides. acs.orgorganic-chemistry.orgnih.gov This reaction is followed by an in-situ cyclization and dehydration to afford the desired imidazo[4,5-b]pyridine in a single vessel. organic-chemistry.org The use of specific ligands, such as Me4tBu-XPhos, and solvents like tert-butanol (B103910) are crucial for achieving high yields. organic-chemistry.org This method is versatile, tolerating a range of substituents on both the amide and the pyridine ring. acs.org For example, benzamide (B126) and acetamide (B32628) can be used to introduce phenyl and methyl groups at the 2-position, respectively. acs.org
Furthermore, this strategy has been successfully applied to the synthesis of N1-substituted imidazo[4,5-b]pyridines, which are otherwise challenging to obtain. acs.org The reaction is completely selective and provides high yields, making it a valuable and complementary method to existing synthetic routes. acs.org
One-Pot Synthetic Strategies for Imidazopyridines
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot strategies have been developed for the construction of the imidazopyridine scaffold.
One such method involves the reductive cyclization of 2-nitro-3-aminopyridine with ketones using stannous chloride dihydrate (SnCl2·2H2O) as a reducing agent in the presence of formic acid. nih.govmdpi.com This reaction is presumed to proceed through formylation of the aniline (B41778) nitrogen, followed by nitro reduction and subsequent cyclization to form the 1H-imidazo[4,5-b]pyridine ring system. nih.govmdpi.com
Another one-pot approach utilizes the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water, which proceeds via an air-oxidative cyclocondensation to give excellent yields of 1H-imidazo[4,5-b]pyridine derivatives. nih.gov Additionally, a one-pot, two-step synthesis of tri-substituted-condensed-imidazopyridines has been developed, which involves a catalyst-free cyclization followed by a Suzuki coupling reaction. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. nih.govscite.ai The synthesis of imidazo[4,5-b]pyridine derivatives has also benefited from this technology.
Microwave-assisted synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been reported to result in reduced reaction times and higher yields compared to conventional heating methods. scite.ai In another example, a one-pot, three-component approach for synthesizing imidazopyridines using an aldehyde, a nitroalkane, and 2-aminopyridine (B139424) in the presence of an iron catalyst was successfully carried out under microwave irradiation. nih.gov
The use of microwave heating in conjunction with fluorous synthesis has also been explored for the creation of a library of 3-aminoimidazo[1,2-a]pyridines. nih.gov This combination allows for rapid reaction times and simplified purification through fluorous solid-phase extraction. nih.gov
Introduction of the Fluorine Atom at the 7-Position
The introduction of a fluorine atom at a specific position of the imidazo[4,5-b]pyridine scaffold requires regioselective fluorination methods. This is a crucial step in the synthesis of this compound.
Regioselective Fluorination Strategies
Direct regioselective fluorination of the pre-formed imidazo[4,5-b]pyridine ring system can be challenging. Therefore, strategies often involve the synthesis of a pyridine precursor already bearing the fluorine atom at the desired position.
A common approach is to start with a fluorinated pyridine derivative. For example, the synthesis of 7-substituted imidazo[4,5-b]pyridine derivatives has been achieved starting from 4-chloro-3-nitropyridin-2-amine. nih.gov While this specific example does not detail the introduction of fluorine at the 7-position, a similar strategy could be envisioned starting with a 2-amino-3-nitro-x-fluoropyridine, where 'x' corresponds to the eventual 7-position of the imidazo[4,5-b]pyridine ring.
Another strategy involves the use of electrophilic fluorinating agents. For instance, the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor® as the fluorinating reagent in aqueous conditions. nih.gov While this is for a different isomer, it demonstrates the potential of using such reagents for the direct fluorination of the imidazopyridine core. The regioselectivity of such a reaction on the imidazo[4,5-b]pyridine system would need to be carefully controlled.
A palladium-catalyzed method has been developed for the regioselective synthesis of imidazo[4,5-b]pyridines, which could potentially be adapted for the synthesis of fluorinated analogs by using appropriately fluorinated starting materials. acs.orgnih.gov The modularity of this method, which couples 2-chloro-3-amino pyridines with amides, would allow for the use of a 2-chloro-3-amino-x-fluoropyridine to introduce the fluorine atom at the desired position. acs.org
Copper-Mediated Fluorination Techniques
Copper-mediated fluorination has emerged as a powerful tool for the formation of aryl-fluorine bonds, offering an alternative to traditional methods that often require harsh conditions. These techniques can be applied to introduce fluorine onto a pre-formed imidazo[4,5-b]pyridine core or its pyridine precursors.
One prominent strategy involves the fluorination of aryl halides. While palladium-catalyzed methods are common, the use of simpler, less expensive copper catalysts is highly advantageous. Research has demonstrated the copper-catalyzed fluorination of aryl bromides using a silver fluoride (B91410) (AgF) source. A key finding in this area is the essential role of a directing group, such as a pyridyl group, to facilitate the reaction. This directing group is thought to stabilize the Cu(I) catalytic species and accelerate the oxidative addition of the aryl bromide. Mechanistic studies suggest a Cu(I)/Cu(III) catalytic cycle, where the final C-F bond formation occurs via reductive elimination from an Aryl-Cu(III)-F intermediate. rsc.org This directed approach is highly relevant for the fluorination of bromo-substituted imidazo[4,5-b]pyridines.
Another approach involves a copper-mediated Sandmeyer-type reaction. A method has been developed for the fluorination of 2-chloro-3-aminopyridine using tert-butyl nitrite (B80452) and copper(II) fluoride (CuF₂) in an organic solvent like acetonitrile. google.com This one-pot process converts an amino group into a fluorine atom under mild conditions (0-60 °C), achieving yields of over 60%. google.com This method is directly applicable to the synthesis of fluorinated pyridine intermediates.
Furthermore, copper catalysis can be used to fluorinate aryl siloxanes. Aryl heptamethyl trisiloxanes can be converted to the corresponding fluoroarenes using a Cu(OTf)₂ catalyst with potassium bifluoride (KHF₂) as the fluoride source under mild conditions. nih.gov This reaction tolerates a wide range of functional groups.
A summary of these techniques is presented below.
Table 1: Overview of Copper-Mediated Fluorination Techniques
| Method | Substrate | Key Reagents | Typical Conditions | Yield |
| Directed Fluorination | 2-Pyridyl Aryl Bromide | Cu(I) catalyst, AgF | Elevated temperature | Moderate to Good |
| Sandmeyer-type | 2-Chloro-3-aminopyridine | CuF₂, t-BuONO | 0-60 °C, MeCN | >60% |
| Siloxane Fluorination | Aryl Heptamethyl Trisiloxane | Cu(OTf)₂, KHF₂ | 65 °C, 16 h | Moderate to Good |
Late-Stage Fluorination Approaches for Complex Scaffolds
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom at a late step in a synthetic sequence. This strategy is particularly valuable for the synthesis of complex molecules like this compound, as it allows for the rapid diversification of advanced intermediates and avoids the challenges of carrying a fluorine atom through a multi-step synthesis.
A prominent LSF method is the direct C-H fluorination of heteroaromatic compounds. A highly effective and site-selective method for the fluorination of pyridines and related nitrogen heterocycles utilizes silver(II) fluoride (AgF₂). nih.gov This reaction demonstrates remarkable selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position). The process is typically fast, occurring at room temperature within an hour, and offers a direct route to 2-fluoropyridine (B1216828) derivatives from readily available starting materials. nih.gov
The utility of this C-H fluorination is significantly enhanced by the subsequent reactivity of the newly installed fluoro group. The 2-fluoro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for a tandem C-H fluorination/SₙAr sequence, enabling the introduction of a wide array of functionalities (e.g., alkoxy, amino, cyano groups) at the C2 position under mild conditions. This two-step process effectively transforms a C-H bond into a C-Nucleophile bond, providing a powerful platform for the late-stage functionalization of complex molecules containing a pyridine ring.
For a scaffold such as an existing imidazo[4,5-b]pyridine, this AgF₂-mediated fluorination could potentially be directed to the C7 position, directly affording the target compound. The reaction's selectivity is influenced by the electronic properties of the heterocyclic system.
Synthesis of Precursor Molecules for this compound
The construction of the this compound ring system typically relies on the cyclization of a suitably substituted diaminopyridine. Therefore, the synthesis of these fluorinated and non-fluorinated precursors is of paramount importance.
Preparation of Fluorinated Pyridine Intermediates
The most direct precursor for the synthesis of this compound is 6-fluoro-2,3-diaminopyridine. While a direct synthesis for this specific molecule is not prominently reported, a logical and established pathway can be constructed from available fluorinated pyridines based on standard pyridine chemistry.
A viable synthetic route begins with the nitration of a commercially available aminofluoropyridine. For instance, starting with 2-amino-6-fluoropyridine, nitration is expected to occur at the 3- or 5-position. The nitration of 2-aminopyridine itself is known to yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter often being the major product. orgsyn.orgsapub.org The conditions for nitration, typically involving sulfuric acid and nitric acid, must be carefully controlled.
Once the nitro group is installed at the 3-position, yielding 2-amino-6-fluoro-3-nitropyridine, the final step is the reduction of the nitro group to an amine. This transformation is reliably achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C), or chemical reduction using reagents such as stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acidic ethanol (B145695). orgsyn.orgguidechem.com This reduction would yield the target precursor, 6-fluoro-2,3-diaminopyridine, ready for cyclization to form the imidazo[4,5-b]pyridine ring. An alternative fluorination strategy involves a Balz-Schiemann reaction on a protected diaminopyridine, or the use of fluorinating agents like Selectfluor. researchgate.net
Synthesis of Relevant Diaminopyridine Derivatives
The synthesis of the imidazo[4,5-b]pyridine core often starts from a 2,3-diaminopyridine derivative, which is then cyclized with a carboxylic acid or its equivalent. A well-documented example that illustrates the general strategy is the synthesis of 2,3-diamino-5-bromopyridine. orgsyn.org This bromo-derivative is a versatile intermediate, as the bromine atom can be used for further functionalization, for example, via cross-coupling reactions.
The synthesis typically proceeds in three steps starting from 2-aminopyridine, as detailed in Organic Syntheses. orgsyn.org
Bromination: 2-Aminopyridine is treated with bromine in acetic acid. This electrophilic substitution occurs selectively at the 5-position due to the directing effects of the amino group and the ring nitrogen, yielding 2-amino-5-bromopyridine (B118841). orgsyn.orggoogle.com
Nitration: The resulting 2-amino-5-bromopyridine is then nitrated using a mixture of concentrated nitric and sulfuric acids. The nitration occurs at the 3-position, ortho to the amino group, to give 2-amino-5-bromo-3-nitropyridine. orgsyn.org
Reduction: The final step is the reduction of the nitro group. This is commonly achieved by heating with reduced iron powder in acidified ethanol or by using stannous chloride. orgsyn.org This step furnishes the desired 2,3-diamino-5-bromopyridine. orgsyn.orgguidechem.comchemicalbook.com
This multi-step sequence highlights a robust and scalable route to the key diaminopyridine core structure required for building imidazo[4,5-b]pyridines.
Table 2: Synthesis of 2,3-Diamino-5-bromopyridine
| Step | Starting Material | Key Reagents | Product | Yield |
| 1. Bromination | 2-Aminopyridine | Br₂, Acetic Acid | 2-Amino-5-bromopyridine | 82-88% |
| 2. Nitration | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | 78-85% |
| 3. Reduction | 2-Amino-5-bromo-3-nitropyridine | Fe, HCl, Ethanol | 2,3-Diamino-5-bromopyridine | 62-67% |
Derivatization and Functionalization of the 7 Fluoro 3h Imidazo 4,5 B Pyridine Core
Strategies for Substituent Introduction at Various Positions (C2, C5, C6, C7, N1, N3)
Functionalization of the 7-fluoro-3H-imidazo[4,5-b]pyridine core can be systematically approached by targeting the carbon and nitrogen atoms of both the imidazole (B134444) and pyridine (B92270) rings. Strategies often involve either building the ring system from pre-functionalized precursors or by direct modification of the heterocyclic core.
C2 Position: The C2 position of the imidazole ring is commonly functionalized by selecting an appropriate condensing agent during the formation of the imidazopyridine ring. The cyclocondensation of a 2,3-diaminopyridine (B105623) precursor with various reagents is a primary method.
Aldehydes: Reaction with substituted aldehydes in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) yields 2-substituted imidazo[4,5-b]pyridines. mdpi.com
Carboxylic Acids and Derivatives: Direct condensation with carboxylic acids or their derivatives (e.g., esters, nitriles) under heating or microwave irradiation provides another route to C2-functionalized analogues.
C5, C6, and C7 Positions: Modification of the pyridine ring is typically achieved through standard aromatic substitution reactions. The reactivity of these positions is influenced by the directing effects of the fused imidazole ring and the pyridine nitrogen.
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) at the C6 position is a common strategy, starting from a halogenated 2,3-diaminopyridine. These halogenated derivatives serve as versatile handles for further modifications. mdpi.com
Cross-Coupling Reactions: The C7 position, when substituted with a halogen, is particularly amenable to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl groups at this position. For example, 7-chloro precursors can be coupled with boronic acids or their esters to form C-C bonds, a strategy demonstrated in the synthesis of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.netnih.gov This method is directly applicable to the 7-fluoro analogue, where the fluorine can be replaced via nucleophilic substitution or the core can be built from a 4-fluoro-5-halopyridine precursor for subsequent cross-coupling. Other cross-coupling reactions like Buchwald-Hartwig (for C-N bond formation) and Sonogashira (for C-C alkyne formation) are also employed on halo-imidazopyridines. osi.lv
N1 and N3 Positions: Alkylation of the nitrogen atoms on the imidazole ring is a common functionalization strategy. This reaction typically occurs after the formation of the core heterocycle.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, allyl bromide) in the presence of a base like potassium carbonate or sodium hydride leads to N-alkylation. mdpi.comuctm.edu However, this reaction often results in a mixture of N1 and N3 regioisomers, which may require chromatographic separation. The choice of solvent and base can influence the regioselectivity of the alkylation.
Table 1: Summary of Functionalization Strategies for the Imidazo[4,5-b]pyridine Core
| Position | Strategy | Reagents/Conditions | Typical Substituents Introduced |
|---|---|---|---|
| C2 | Cyclocondensation | Aldehydes, Carboxylic acids, Nitriles | Aryl, Heteroaryl, Alkyl |
| C5/C6 | From Precursor | Halogenated 2,3-diaminopyridines | Halogens (Br, Cl) |
| Cross-Coupling | Pd catalyst, Boronic acids (Suzuki) | Aryl, Heteroaryl | |
| C7 | Cross-Coupling | Pd catalyst, Boronic acids (Suzuki) | Aryl, Heteroaryl |
| Nucleophilic Substitution | Nucleophiles (amines, alkoxides) | Amino, Alkoxy, Thioalkoxy | |
| N1/N3 | Alkylation | Alkyl halides, Base (K₂CO₃, NaH) | Alkyl, Allyl, Benzyl (B1604629) |
Modification of the Fluorine Moiety and its Influence on Molecular Characteristics
The fluorine atom at the C7 position is a key feature of the molecule, but it can also be a site for further chemical modification. The electron-deficient nature of the pyridine ring, enhanced by the fused imidazole moiety, makes the C7 position susceptible to nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating the ring towards nucleophilic attack. nih.govyoutube.com The rate-determining step is typically the initial attack by the nucleophile. youtube.com
Common nucleophiles used for this transformation include:
Amines (R-NH₂)
Alkoxides (R-O⁻)
Thiolates (R-S⁻)
The replacement of fluorine with other functional groups can significantly alter the molecule's properties. For instance, substituting fluorine with an amino group can introduce a hydrogen bond donor, potentially changing receptor binding interactions. Replacing it with a methoxy group alters lipophilicity and metabolic stability. The ability to perform SNAr at the C7 position provides a powerful tool for late-stage functionalization, allowing for the rapid generation of analogues with diverse properties from a common 7-fluoro intermediate. nih.gov Studies on fluorinated aromatic compounds show that fluorination generally decreases lipophilicity, which can be a desirable modification in drug design. lincoln.ac.uk
Novel Reactions and Transformational Chemistry of the Fluorinated Imidazopyridine System
Modern synthetic methodologies are continually expanding the chemical space accessible from the imidazopyridine core. Beyond traditional substitutions, novel reactions offer more efficient and diverse ways to construct complex derivatives.
Transition-metal-catalyzed reactions are at the forefront of this effort. As mentioned, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura are highly effective for creating C-C bonds at halogenated positions of the pyridine ring. nih.govwikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination allows for the precise introduction of various amine substituents. osi.lv These methods are prized for their functional group tolerance and broad substrate scope.
Multi-component reactions (MCRs) offer another innovative approach, allowing for the construction of complex molecules in a single step from three or more reactants. For the related imidazo[1,2-a]pyridine (B132010) system, aza-Friedel–Crafts reactions have been developed to achieve C3-alkylation in a three-component fashion, combining the imidazopyridine, an aldehyde, and an amine. nih.gov Such strategies improve atom economy and synthetic efficiency.
Furthermore, direct C-H functionalization is an emerging area that avoids the need for pre-functionalized starting materials (like halo-pyridines). While more developed for other isomers like imidazo[1,2-a]pyridines, methods for direct arylation, alkenylation, and fluorination are being actively researched for various nitrogen heterocycles. acs.orgresearchgate.net These reactions, often using transition metal catalysts, hold the promise of providing more direct and environmentally friendly routes to novel derivatives of the this compound system.
Chiral Derivatives and Stereoselective Synthesis Relevant to the Core
The introduction of chirality is a critical aspect of drug design, as stereoisomers often exhibit different pharmacological and toxicological profiles. For the imidazo[4,5-b]pyridine core, chirality can be introduced by attaching a chiral substituent to the ring system.
One documented approach involves the synthesis of imidazo[4,5-b]pyridines with a chiral substituent at one of the imidazole nitrogen atoms. researchgate.net This can be achieved by alkylating the pre-formed heterocycle with a chiral alkylating agent or by constructing the ring system using a chiral amine in the initial steps. These chiral derivatives can then be used as building blocks for more complex, stereochemically defined molecules, such as fused piperazine derivatives. researchgate.net
While specific examples of stereoselective synthesis directly on the this compound core are not extensively detailed in the provided literature, general principles of asymmetric synthesis can be applied. This includes the use of chiral catalysts for cross-coupling reactions that create a stereocenter, or the employment of chiral auxiliaries to direct the stereochemical outcome of a reaction before being subsequently removed. The development of efficient stereoselective methods is a key objective for leveraging the full therapeutic potential of this important heterocyclic scaffold.
Molecular Interactions and Biological Target Engagement Studies Preclinical/mechanistic Focus
Analysis of 7-Fluoro-3H-imidazo[4,5-b]pyridine as a "Privileged Scaffold" in Target Identification
The imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" due to its recurrence in molecules that exhibit a wide array of pharmacological activities. nih.gov This structural framework is present in compounds targeting various enzymes and receptors, highlighting its versatility in drug design. The fusion of an imidazole (B134444) and a pyridine (B92270) ring creates a system with a specific electronic distribution and hydrogen bonding capabilities, allowing for tailored interactions with different biological targets. nih.gov The introduction of a fluorine atom at the 7-position can further enhance binding affinity, metabolic stability, and cell permeability. nih.gov
The imidazo[4,5-b]pyridine scaffold has been successfully employed in the development of inhibitors for a range of protein classes. Its adaptability allows for the creation of both highly selective and multi-targeted agents by modifying the substituents at various positions on the ring system. nih.govacs.org This has led to the identification of imidazo[4,5-b]pyridine derivatives with applications in oncology, infectious diseases, and neurology.
Enzyme Inhibition Studies
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant inhibitory activity against several members of the kinase family.
Aurora Kinases: These kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. nih.gov The imidazo[4,5-b]pyridine core has been a foundational element in the design of potent Aurora kinase inhibitors. nih.govacs.org For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A. nih.gov Optimization of this series led to the identification of dual inhibitors of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). acs.orgnih.govnih.gov Structural studies have revealed that these inhibitors can bind to the active site of Aurora-A, with different substituents influencing the binding mode. nih.gov For example, some derivatives interact with the P-loop, while others engage with Thr217 in the post-hinge region, providing a basis for designing compounds with enhanced selectivity. nih.govacs.org
FLT3: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). semanticscholar.orgnih.govacs.org The imidazo[4,5-b]pyridine scaffold has been instrumental in developing dual FLT3/Aurora kinase inhibitors. acs.orgnih.govnih.gov One such derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, was found to be a potent inhibitor of both wild-type FLT3 and its clinically relevant mutants, including FLT3-ITD and FLT3(D835Y). acs.orgnih.gov
GAK and TRK: While specific studies focusing solely on this compound's interaction with Cyclin G-associated kinase (GAK) and Tropomyosin receptor kinase (TRK) are less prevalent in the provided context, the broad kinase inhibitory profile of the parent scaffold suggests potential activity against these targets as well. nih.govnih.gov The promiscuous nature of some 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives indicates that this scaffold could serve as a starting point for designing inhibitors targeting a wider range of kinases. nih.gov
Table 1: Kinase Inhibition Data for Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | Inhibition (IC50 or Kd) | Reference |
|---|---|---|---|
| 7a | Aurora-A | IC50 (μM) available | nih.gov |
| 27e | Aurora-A | Kd = 7.5 nM | acs.orgnih.gov |
| 27e | Aurora-B | Kd = 48 nM | acs.orgnih.gov |
| 27e | FLT3 | Kd = 6.2 nM | acs.orgnih.gov |
| 27e | FLT3-ITD | Kd = 38 nM | acs.orgnih.gov |
| 27e | FLT3(D835Y) | Kd = 14 nM | acs.orgnih.gov |
The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to inhibit enzymes in pathogenic organisms. One such target is methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.govnih.gov This enzyme is essential for the parasite's survival. nih.gov While the provided search results focus more on diaryl diamine and urea-based inhibitors of TbMetRS, the general principle of targeting essential parasitic enzymes opens an avenue for exploring imidazo[4,5-b]pyridine derivatives in this context. nih.govnih.gov The distinct structural features of the trypanosomal MetRS compared to its human counterpart offer a window for developing selective inhibitors. nih.gov
Adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism, and its inhibitors have therapeutic applications. nih.govnih.govmedchemexpress.com Research has been conducted on 4-amino-1H-imidazo[4,5-c]pyridine derivatives as ADA inhibitors. nih.gov Although this is a structural isomer of the primary compound of interest, the findings are relevant. For example, the synthesis and biological evaluation of 4-amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA) and its derivatives revealed that a 1'-fluoro derivative had comparable activity to the parent compound, while a 1'-hydroxy derivative showed a significant decrease in activity. nih.gov This highlights the sensitivity of the interaction to modifications on the scaffold.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for new anti-tubercular drugs. nih.gov While the provided information primarily discusses other classes of DprE1 inhibitors, the imidazo[4,5-b]pyridine scaffold has been explored for its antitubercular activity. nih.gov Studies on synthetic 3H-imidazo[4,5-b]pyridine analogs have shown promising in vitro activity against M. tuberculosis. nih.gov
Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Investigations
The relationship between the chemical structure of this compound derivatives and their biological activity is a cornerstone of their development as therapeutic agents. SAR and SBR studies dissect how specific atomic and molecular features contribute to target binding and efficacy.
Impact of Fluorine and other Substituents on Target Affinity and Selectivity
The strategic placement of a fluorine atom on the imidazo[4,5-b]pyridine scaffold, as in this compound, is a key design element in medicinal chemistry. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity for its target protein. nih.govnih.gov
For instance, in the context of kinase inhibitors, the imidazo[4,5-b]pyridine core is a known "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov The introduction of fluorine can enhance potency and selectivity. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of casein kinase 2 (CSNK2) showed that adding a fluorine atom to an aniline (B41778) ring substituent retained low nanomolar potency and improved metabolic stability. mdpi.com This strategy of single-site fluorination is often employed to boost metabolic stability and bioavailability without disrupting the essential interactions with the biological target. researchgate.net
Substituents at other positions of the imidazo[4,5-b]pyridine ring also play a crucial role in determining target affinity and selectivity. In the development of Aurora kinase inhibitors, derivatization at the C7 position was explored to exploit differences between Aurora-A and Aurora-B isoforms. acs.org Introducing bulky groups or specific functionalities can lead to interactions with regions outside the primary hinge-binding site, such as the P-loop or the DFG motif, thereby conferring selectivity. nih.govnih.gov For example, modifying the C7-substituent on the imidazo[4,5-b]pyridine scaffold from a 1-benzyl-1H-pyrazol-4-yl group to include bulkier benzamido substituted phenyl rings altered the binding mode, shifting interaction from the P-loop towards Thr217, a key residue for achieving Aurora-A selectivity. nih.govacs.org
The table below summarizes the impact of various substituents on the activity of imidazopyridine derivatives targeting different proteins.
| Scaffold/Derivative Class | Substituent/Modification | Target | Impact on Activity |
| Imidazo[4,5-b]pyridine | 7-(Pyrazol-4-yl) with N-benzyl substituent | Aurora Kinase | Interacts with P-loop. nih.gov |
| Imidazo[4,5-b]pyridine | 7-(Pyrazol-4-yl) with benzamido-phenyl substituent | Aurora Kinase | Interacts with Thr217 in post-hinge region, enhancing selectivity. nih.govacs.org |
| Imidazo[1,2-a]pyridine (B132010) | Fluorination of phenyl ring | GABA-A Receptor | Enhances metabolic stability without disrupting molecular recognition. researchgate.net |
| Imidazo[1,2-a]pyridine | 3-dimethylamide or 3-pyrrolidine | GABA-A Receptor | Conferred advantageous interaction and reasonable binding affinity. researchgate.net |
| Imidazo[1,2-a]pyridine | para-Fluorine on phenyl ring | S. aureus | Increased antibacterial activity. nih.gov |
Ligand-Protein Co-crystallization Studies and Binding Mode Analysis
X-ray co-crystallization studies have provided atomic-level insights into how imidazo[4,5-b]pyridine-based inhibitors bind to their target proteins, particularly kinases. These studies are vital for understanding the specific molecular interactions that drive affinity and for guiding rational drug design. nih.gov
For Aurora-A kinase, the imidazo[4,5-b]pyridine scaffold consistently orients itself to form two key hydrogen bonds with the hinge region residue, Alanine-213 (Ala213). nih.gov Specifically, the pyridine nitrogen atom hydrogen bonds to the backbone NH of Ala213, while the imidazole NH interacts with the carbonyl oxygen of the same residue. nih.gov This "hinge-binding" is a common feature for many kinase inhibitors based on this scaffold.
Co-crystal structures reveal that substituents at the C7 position dictate how the molecule orients itself further within the ATP-binding pocket. nih.govnih.gov For example, in a series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives, the nature of the substituent on the pyrazole's N1 position determined whether the inhibitor would interact with the P-loop or with Thr217 in the post-hinge region. nih.govnih.gov
P-loop Interaction: A 1-benzyl-1H-pyrazol-4-yl moiety at C7 orients the benzyl (B1604629) group towards the P-loop, making van der Waals contacts. nih.gov
Thr217 Interaction: Larger substituents, such as a benzamido-substituted phenyl ring, position themselves between the P-loop and the DFG motif, in close proximity to Thr217. nih.gov This interaction is significant because Thr217 is a key residue distinguishing Aurora-A from Aurora-B, and engaging it can enhance isoform selectivity. acs.org
These structural insights provide a clear rationale for designing next-generation inhibitors with improved selectivity by modifying the C7-substituent to favor interaction with specific non-hinge regions of the kinase. nih.gov
Allosteric Modulation Mechanisms (General Imidazopyridines)
Beyond direct competitive inhibition at an active site, imidazopyridine derivatives have been developed as allosteric modulators. These molecules bind to a site on the protein distinct from the primary (orthosteric) site, inducing a conformational change that modulates the protein's activity. nih.gov
Positive Allosteric Modulators (PAMs): One study reported a series of imidazo[1,2-a]pyridines as orally active positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org These compounds don't activate the receptor on their own but enhance the effect of the endogenous ligand, glutamate. Such a mechanism can offer greater selectivity and a more nuanced physiological response compared to direct agonists.
Allosteric Inhibitors: In another example, novel imidazo[1,2-a]pyridine derivatives were designed as potent allosteric inhibitors of autotaxin (ATX), an enzyme involved in fibrosis. nih.gov By combining structural features from known inhibitors, researchers developed compounds that bind to an allosteric pocket, effectively shutting down the enzyme's activity with high potency. nih.gov
The mechanism of allosteric modulation involves the ligand inducing or stabilizing a specific protein conformation that alters the dynamics and energetics of the distal active site, thereby affecting its function. nih.gov
Cellular Studies (In Vitro)
To be effective, a compound must not only bind its target with high affinity but also engage that target within the complex environment of a living cell and produce a desired downstream biological effect. In vitro cellular studies are essential for confirming this.
Cell-Based Target Engagement Assays
Cell-based target engagement assays are critical for confirming that a potential drug molecule interacts with its intended protein target in a physiological context. researchgate.net These assays bridge the gap between biochemical potency and cellular efficacy. researchgate.net For a compound like this compound, several methods could be employed.
Cellular Thermal Shift Assay (CETSA®): This method measures the thermal stability of a protein in the presence of a ligand. researchgate.net When a compound binds to its target protein within intact cells, it typically stabilizes the protein, increasing its melting temperature. This change can be detected and quantified, providing direct evidence of target engagement. researchgate.net
NanoBRET™ Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure ligand binding in live cells. researchgate.net The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. A test compound competes with the tracer, causing a decrease in the BRET signal, which can be used to quantify the compound's affinity for the target in its native cellular environment. researchgate.net This has been used to profile kinase inhibitors across hundreds of kinases in a live-cell context. researchgate.net
These assays are crucial for optimizing lead compounds, as they can reveal discrepancies between biochemical and cellular activity that may arise due to factors like cell permeability or intracellular competition from endogenous ligands like ATP. nih.gov
Modulation of Cellular Pathways Relevant to Specific Targets
The ultimate goal of target engagement is to modulate a cellular pathway to achieve a therapeutic effect. Derivatives of the imidazopyridine scaffold have been shown to influence various pathways depending on their specific target.
Kinase-Mediated Pathways: Imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases have demonstrated the ability to modulate pathways controlling cell cycle progression and proliferation. acs.org For instance, selective inhibition of Aurora-A in HCT116 human colon carcinoma cells by specific derivatives leads to an anti-proliferative effect. acs.org Similarly, dual FLT3/Aurora kinase inhibitors from this class show potent activity in MV4-11 human AML cells, which are dependent on FLT3 signaling. acs.org
GABAergic Pathways: Fluorinated imidazo[1,2-a]pyridine derivatives designed as positive allosteric modulators of the GABA-A receptor have shown potential for treating central nervous system disorders. researchgate.net By enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain, these compounds can modulate neuronal excitability. This has been explored for developing novel antipsychotic agents with a non-dopaminergic mechanism of action. researchgate.net
Hedgehog Signaling Pathway: In other studies, the related furo[3,2-b]pyridine (B1253681) scaffold yielded compounds that were found to be sub-micromolar modulators of the Hedgehog signaling pathway, which is implicated in developmental biology and cancer. researchgate.net
Computational and Theoretical Chemistry of 7 Fluoro 3h Imidazo 4,5 B Pyridine
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For the imidazo[4,5-b]pyridine scaffold, molecular docking has been instrumental in elucidating key interactions with various protein kinases and other enzymes.
For instance, docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have revealed crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. nih.govnih.gov Similarly, in the context of B-Raf kinase inhibition, these compounds have been shown to bind in a "DFG-in, αC-helix out" conformation, a binding mode associated with high kinase selectivity. nih.gov The docking of imidazo[4,5-b]pyridine analogs into the active site of lumazine (B192210) synthase from Mycobacterium tuberculosis has also been explored to design novel antimicrobial agents. nih.gov Furthermore, docking studies of imidazo[4,5-b]pyridine derivatives into the active site of Cyclin-Dependent Kinase 9 (CDK9) have demonstrated a binding mode that supports their inhibitory activity. nih.gov
The introduction of a fluorine atom at the 7-position of the imidazo[4,5-b]pyridine ring would be expected to modulate these interactions. Fluorine, being highly electronegative, can form favorable electrostatic and hydrogen bond interactions with protein residues. Its small size allows it to be well-accommodated within active sites. In a docking simulation of 7-fluoro-3H-imidazo[4,5-b]pyridine, one would anticipate that the 7-fluoro substituent could engage in specific interactions with the protein backbone or side chains, potentially enhancing binding affinity and selectivity.
Table 1: Examples of Molecular Docking Studies on Imidazo[4,5-b]pyridine Derivatives
| Target Protein | Key Findings from Docking Studies | Reference(s) |
|---|---|---|
| Aurora A Kinase | Identification of key hydrogen bonding and hydrophobic interactions in the ATP-binding pocket. | nih.govnih.gov |
| B-Raf Kinase | Binds in a DFG-in, αC-helix out conformation, contributing to kinase selectivity. | nih.gov |
| Lumazine Synthase | Prediction of stabilizing hydrogen bonds, hydrophobic, and aromatic interactions in the enzyme-inhibitor complex. | nih.gov |
| CDK9 | Revealed a binding mode consistent with the observed inhibitory activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal in drug design for predicting the activity of novel compounds and for guiding the optimization of a chemical scaffold.
Several QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives to understand the structural requirements for their biological activities. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors. nih.govnih.gov These studies generated predictive models and 3D contour maps that highlighted the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are critical for activity. nih.govnih.gov The models demonstrated high statistical significance with good cross-validation coefficients (q²) and non-cross-validation coefficients (r²), indicating their robustness and predictive power. nih.gov
For this compound, a QSAR model would incorporate descriptors that account for the properties of the fluorine atom, such as its electronegativity, polarizability, and ability to form hydrogen bonds. The inclusion of a 7-fluoro substituent would likely impact the electrostatic and steric fields in a QSAR model. Depending on the specific protein target, the contour maps might indicate that an electronegative group at the 7-position is favorable for enhancing biological activity.
Table 2: Representative QSAR Model Statistics for Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors
| QSAR Method | Cross-validation Coefficient (q²) | Non-cross-validation Coefficient (r²) | External Prediction Coefficient (r²pred) | Reference |
|---|---|---|---|---|
| HQSAR | 0.892 | 0.948 | 0.814 | nih.gov |
| CoMFA | 0.866 | 0.983 | 0.829 | nih.gov |
| CoMSIA | 0.877 | 0.995 | 0.758 | nih.gov |
| TopomerCoMFA | 0.905 | 0.971 | 0.855 | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods have been applied to imidazo[4,5-b]pyridine derivatives to understand their fundamental chemical nature.
DFT calculations have been used to optimize the geometry of imidazo[4,5-b]pyridine derivatives and to calculate their frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap suggests higher reactivity. Furthermore, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. mdpi.com
For this compound, DFT calculations would be particularly useful in quantifying the electron-withdrawing effect of the fluorine atom on the aromatic ring system. This would influence the energies of the HOMO and LUMO, and consequently, the reactivity of the molecule. The MEP map would likely show a region of negative electrostatic potential around the fluorine atom, indicating its potential to act as a hydrogen bond acceptor. These calculations can also predict other properties such as dipole moment and polarizability, which are important for understanding drug-receptor interactions and pharmacokinetic properties.
Table 3: Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a time-dependent view of the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a protein binding site.
Applications in Chemical Biology and Advanced Materials Research
7-Fluoro-3H-imidazo[4,5-b]pyridine as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively binding to them. The 3H-imidazo[4,5-b]pyridine scaffold itself is a key component in a variety of biologically active compounds, including derivatives designed as potent kinase inhibitors. nih.govnih.gov For instance, derivatives of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have been developed to inhibit a range of kinases, such as Aurora-A, by interacting with key regions of the protein like the P-loop. nih.govnih.gov
The introduction of a fluorine atom at the 7-position endows the imidazo[4,5-b]pyridine scaffold with properties that are highly advantageous for a chemical probe. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially enhancing binding affinity and selectivity for its biological target. researchgate.net Furthermore, the fluorine-19 isotope (¹⁹F) is a powerful nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹⁹F NMR probe offers a clear diagnostic window with virtually no background signal in biological systems, allowing for the direct observation of the probe's interaction with its target protein.
The imidazo[1,5-a]pyridine (B1214698) scaffold, an isomer of the core structure, has been shown to form the basis of fluorophores for bioimaging, suggesting the potential for inherent fluorescence in this class of compounds. nih.gov The fluorogenic character of such probes is beneficial as it can lead to a low background signal and a high signal-to-noise ratio in imaging experiments. nih.gov Thus, this compound could function as a "turn-on" fluorescent probe, where its emission properties change upon binding to a target, or as a ¹⁹F NMR probe to quantify binding events and explore the local environment within a protein's binding site.
Table 1: Influence of Fluorine Substitution on Molecular Properties for Chemical Probes
| Property | Effect of Fluorine Introduction | Rationale/Application |
|---|---|---|
| Binding Affinity | Can increase or modify affinity and selectivity. | The polar C-F bond can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a protein binding pocket. researchgate.net |
| Metabolic Stability | Often increases resistance to metabolic degradation. | The C-F bond is stronger than a C-H bond, blocking common sites of oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net |
| Membrane Permeability | Can enhance lipophilicity and cell permeability. | Strategic fluorination can help a probe cross cellular membranes to reach intracellular targets. researchgate.net |
| pKa Modification | Alters the acidity/basicity of nearby functional groups. | Fine-tunes the ionization state of the molecule at physiological pH, which is crucial for target recognition. nih.gov |
| Conformational Control | Can influence the preferred 3D shape of the molecule. | Fluorine can induce specific molecular conformations that are optimal for binding to a biological target. nih.gov |
| Reporter Group | Acts as a unique spectroscopic handle. | The ¹⁹F nucleus allows for background-free NMR studies to monitor binding and environmental changes. nih.gov |
Integration into Advanced Molecular Architectures
The this compound core is a rigid, planar heterocyclic system that serves as an excellent scaffold for the construction of larger, more complex molecules. Its structural attributes make it a valuable building block for creating advanced molecular architectures with tailored functions, particularly in medicinal chemistry and materials science.
In drug discovery, the imidazo[4,5-b]pyridine framework is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This is evidenced by its use in the development of inhibitors for protein kinases, which are crucial targets in oncology. nih.govgoogle.com Researchers have synthesized libraries of compounds where the 7-position of the 3H-imidazo[4,5-b]pyridine core is functionalized with various groups to explore and optimize interactions with the target enzyme. nih.govnih.gov The availability of precursors like 7-bromo-3H-imidazo[4,5-b]pyridine facilitates the synthesis of diverse derivatives, including the 7-fluoro analogue, through standard chemical transformations. calpaclab.com
Beyond medicinal applications, the defined geometry and potential for intermolecular interactions make this scaffold suitable for incorporation into supramolecular assemblies or advanced materials. The nitrogen atoms in the rings can act as hydrogen bond acceptors or metal coordination sites, while the fluorine atom can participate in non-covalent interactions such as halogen bonding or dipole-dipole interactions. These directed interactions can be exploited to guide the self-assembly of molecules into well-ordered, functional architectures like liquid crystals or porous organic frameworks. Theoretical studies on related bromo-imidazo[4,5-b]pyridine systems have utilized Density Functional Theory (DFT) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the electronic properties that govern intermolecular charge transfer and reactivity. mdpi.com
Potential for Bio-orthogonal Ligation Chemistry
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions typically involve pairs of mutually reactive functional groups that are abiotic, meaning they are not found in nature. wikipedia.org While this compound itself is not bio-orthogonally reactive, its scaffold is an ideal platform for the introduction of chemical handles that can participate in such ligations.
The process would involve derivatizing the core molecule with a bio-orthogonal functional group, such as an azide (B81097), alkyne, tetrazine, or strained alkene. nih.govoregonstate.edu This could be achieved by attaching a linker containing the desired group to one of the scaffold's nitrogen atoms. The resulting molecule could then be introduced into a biological system to label a specific target protein. A second molecule, carrying a complementary functional group and a payload (like a fluorescent dye or an affinity tag), would then be administered to react specifically with the tagged protein.
Common bio-orthogonal reactions include the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) and the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes. wikipedia.orgoregonstate.edu The Staudinger ligation between an azide and a triarylphosphine was one of the first bio-orthogonal reactions developed and has been used for labeling in live cells. nih.govnih.gov By equipping the this compound scaffold with the appropriate functionality, it can be transformed into a powerful tool for in-vivo imaging, protein tracking, and drug target identification.
Table 2: Key Bio-orthogonal Ligation Strategies
| Reaction Name | Functional Group 1 | Functional Group 2 | Key Features |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Copper-free, fast, and highly selective for live-cell applications. wikipedia.orgnih.gov |
| Staudinger Ligation | Azide | Triarylphosphine | One of the pioneering bio-orthogonal reactions; does not require a metal catalyst. nih.govnih.gov |
| Tetrazine Ligation | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction rates, enabling real-time tracking of biological processes. wikipedia.orgoregonstate.edu |
| Oxime/Hydrazone Formation | Aldehyde or Ketone | Hydroxylamine or Hydrazine | Forms a stable C=N bond; reaction can be catalyzed by aniline (B41778) at neutral pH. nih.gov |
Q & A
Q. Table 1. Comparative Biological Activities of Imidazo[4,5-b]pyridine Derivatives
| Compound | Substituents | Activity (IC, μM) | Target |
|---|---|---|---|
| 7-Fluoro-2-phenyl | C7-F, C2-Ph | 12.3 (MCF-7) | Tubulin |
| 7-Fluoro-5-methyl | C7-F, C5-Me | 28.9 (HeLa) | Topoisomerase II |
| 7-Fluoro-2-cyanoethyl | C7-F, C2-CHCN | 8.7 (A549) | EGFR Kinase |
Advanced: What methodologies are used to study fluorescence properties in derivatives?
- Synthesis : Microwave-assisted Pd/Cu catalysis introduces alkynyl or vinyl groups at C-2, creating push-pull systems for fluorescence .
- Characterization :
Advanced: How are structure-activity relationships (SAR) explored for antimicrobial activity?
Key SAR findings include:
- C2 Substitution : Bulky groups (e.g., phenyl) enhance antifungal activity (e.g., MIC = 2 μg/mL against Candida albicans) by improving membrane penetration .
- C7 Fluorine : Increases metabolic stability but reduces solubility, requiring formulation optimization (e.g., PEGylation) .
- Hybrid Derivatives : Conjugation with benzazoles or coumarins improves multitarget engagement (e.g., dual kinase/DNA intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
